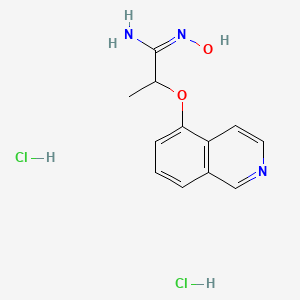
N-Hydroxy-2-(5-isoquinolinyloxy)propanimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an isoquinoline ring, which is fused to a propionamidoxime group, and is typically found in its chlorhydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate involves several steps. One common method includes the reaction of isoquinoline with a suitable halogenated propionamide derivative under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods: In an industrial setting, the production of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum may also be employed to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Types of Reactions:
Oxidation: (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorhydrate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
(Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate involves its interaction with specific molecular targets in the body. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the propionamidoxime group.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.
Uniqueness: (Isoquinolinyl-5)oxy-2 propionamidoxime chlorhydrate is unique due to the presence of the propionamidoxime group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
86346-56-7 |
|---|---|
Molecular Formula |
C12H15Cl2N3O2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
N'-hydroxy-2-isoquinolin-5-yloxypropanimidamide;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-8(12(13)15-16)17-11-4-2-3-9-7-14-6-5-10(9)11;;/h2-8,16H,1H3,(H2,13,15);2*1H |
InChI Key |
AWLISNFTAYDPMY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N\O)/N)OC1=CC=CC2=C1C=CN=C2.Cl.Cl |
Canonical SMILES |
CC(C(=NO)N)OC1=CC=CC2=C1C=CN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


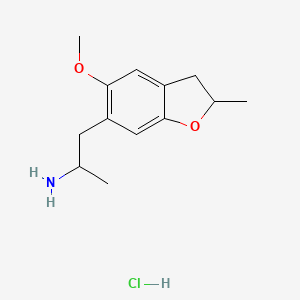

![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
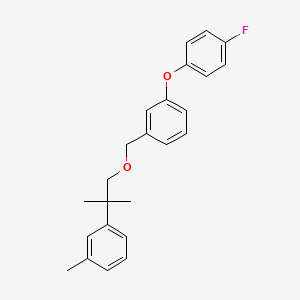
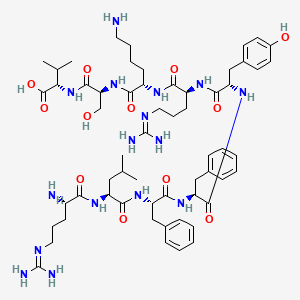
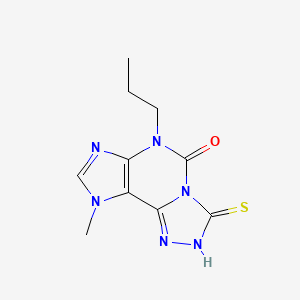
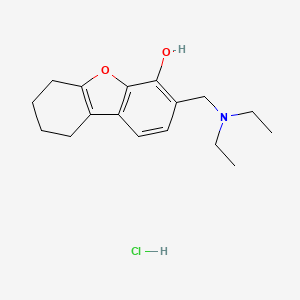

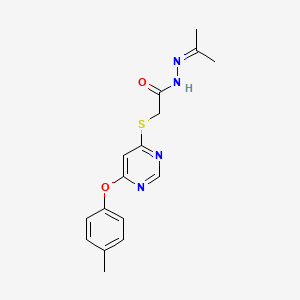

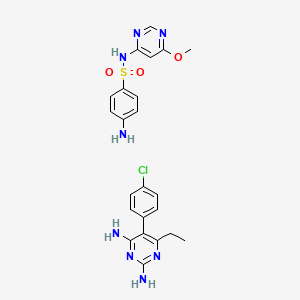

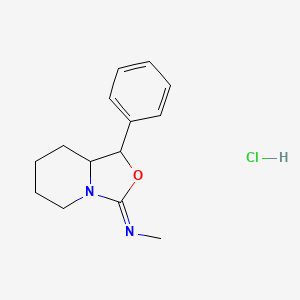
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
